Valsartan-d8
Overview
Description
Valsartan-d8 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, which can be useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valsartan-d8 typically involves the incorporation of deuterium into the valine moiety of Valsartan. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Utilizing catalysts to facilitate the hydrogen-deuterium exchange.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Valsartan-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The deuterium atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Valsartan-d8 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Valsartan.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of Valsartan and its metabolites.
Drug Development: Assisting in the development of new drugs by providing insights into the behavior of Valsartan in biological systems.
Mechanism of Action
The mechanism of action of Valsartan-d8 is similar to that of Valsartan. It works by blocking the angiotensin II receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but can provide valuable information in pharmacokinetic studies.
Comparison with Similar Compounds
Similar Compounds
L-Valine-d8: A deuterated form of the amino acid valine, used in similar isotope labeling studies.
D-Valine-d8: Another deuterated form of valine, differing in stereochemistry.
L-Leucine-d3: A deuterated form of leucine, used in metabolic studies.
Uniqueness
Valsartan-d8 is unique due to its specific application in studying Valsartan’s pharmacokinetics and metabolic pathways. The deuterium labeling provides a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .
Properties
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KFWZLTATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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